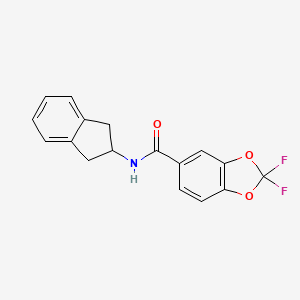

AVE3085

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2,2-difluoro-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO3/c18-17(19)22-14-6-5-12(9-15(14)23-17)16(21)20-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCJNSDIVCXYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)OC(O4)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450348-85-3 | |

| Record name | AVE 3085 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450348853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVE-3085 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWD67BMF7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AVE3085 as an eNOS Transcription Enhancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial nitric oxide synthase (eNOS) is a critical enzyme for cardiovascular health, responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, anti-inflammation, and anti-thrombosis. Transcriptional regulation of the eNOS gene (NOS3) is a pivotal point for controlling NO bioavailability. Dysregulation of eNOS expression is a hallmark of endothelial dysfunction, a condition implicated in the pathogenesis of numerous cardiovascular diseases. AVE3085 is a small molecule compound identified as a potent transcriptional enhancer of eNOS. This document provides a comprehensive technical overview of this compound, summarizing its effects on eNOS expression and function, detailing the experimental methodologies used to elucidate its activity, and visualizing the known signaling pathways.

Introduction to this compound

This compound is a novel pharmacological agent that has demonstrated the ability to upregulate the expression of endothelial nitric oxide synthase at the transcriptional level.[1][2][3][4][5] This unique mechanism of action distinguishes it from other cardiovascular drugs that may modulate eNOS activity through post-translational modifications or by providing substrate. By increasing the cellular pool of eNOS, this compound offers a promising therapeutic strategy to restore endothelial function in conditions characterized by diminished NO production, such as hypertension, diabetes, and atherosclerosis.[2][3][6]

Mechanism of Action: Enhancing eNOS Transcription

This compound enhances the promoter activity of the eNOS gene.[1][7] Studies have shown that the cis-element responsible for this enhanced activity is located within the proximal 263 base pairs of the eNOS promoter region.[1] Interestingly, while the transcription factor Sp1 is essential for the basal activity of the eNOS promoter, the transcriptional activation by this compound is independent of Sp1.[1] The precise upstream signaling cascade initiated by this compound that culminates in this enhanced promoter activity is still under investigation. However, the increase in eNOS expression by this compound is inhibited by the transcription inhibitor actinomycin (B1170597) D, confirming its action at the level of gene transcription.[2]

Beyond transcriptional enhancement, this compound has also been shown to promote the phosphorylation of eNOS, a key post-translational modification for its activation, and may involve the PI3K/Akt pathway.[3][8] This dual action of increasing both the amount and activity of the eNOS enzyme contributes to its robust therapeutic effects.

Signaling Pathways in eNOS Transcription

To understand the context of this compound's action, it is crucial to be familiar with the key signaling pathways that regulate eNOS transcription.

Proposed Mechanism of this compound

While the exact upstream pathway remains to be fully elucidated, the current understanding of this compound's mechanism of action is depicted below.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various physiological and molecular parameters as reported in key studies.

Table 1: Effect of this compound on eNOS Expression

| Parameter | Animal Model | Treatment | Fold Change vs. Control | Reference |

| eNOS mRNA | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 4 weeks | Increased (reversed disease-induced downregulation) | [2] |

| eNOS Protein | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 4 weeks | Increased | [2] |

| p-eNOS (Ser1177) | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 4 weeks | Increased | [2] |

| eNOS Protein | Human Internal Mammary Artery (in vitro) | 30 µmol/L with Homocysteine | Significantly Increased vs. Homocysteine alone | [9] |

Table 2: Effect of this compound on Endothelial Function and Blood Pressure

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Endothelium-dependent Relaxation | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 4 weeks | Significantly Improved | [1][4] |

| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 4 weeks | Reduced | [1][4] |

| Endothelium-dependent Relaxation | db/db mice (diabetic) | 10 mg/kg/day for 7 days | Enhanced | [3] |

| Blood Pressure | db/db mice (diabetic) | 10 mg/kg/day for 7 days | Reduced | [3] |

Table 3: Effect of this compound in Disease Models

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Atherosclerotic Plaque Formation | ApoE-knockout mice | 12-week treatment | Reduced | [1] |

| Cardiac Remodeling | Mice with aortic banding | 10 mg/kg/day for 4 weeks | Attenuated | [10] |

| Oxidative Stress (Nitrotyrosine) | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day for 4 weeks | Decreased | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the studies of this compound.

Quantification of eNOS mRNA

Method: Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)

-

RNA Extraction: Total RNA is isolated from aortic tissue or cultured endothelial cells using a suitable reagent (e.g., TRIzol). The quality and quantity of RNA are assessed by spectrophotometry.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using specific primers for the eNOS gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The PCR products are separated by agarose (B213101) gel electrophoresis and visualized with a DNA stain. The band intensity of eNOS is quantified and normalized to the housekeeping gene. For more precise quantification, real-time PCR (qPCR) is employed.

References

- 1. Antiatherosclerotic effects of small-molecular-weight compounds enhancing endothelial nitric-oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats [fitforthem.unipa.it]

- 6. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Life History of eNOS: Partners and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. AVE 3085, a novel endothelial nitric oxide synthase enhancer, attenuates cardiac remodeling in mice through the Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AVE3085 in Nitric Oxide Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE3085 is a novel small molecule compound identified as a potent and specific enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2] Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key pathogenic factor in a range of cardiovascular diseases, including hypertension, atherosclerosis, and diabetic vasculopathy.[3][4] this compound has emerged as a promising therapeutic agent by directly targeting the expression and activity of eNOS, the enzyme responsible for the production of vasculoprotective NO in the endothelium. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the nitric oxide signaling pathway, and its potential therapeutic applications, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action of this compound

This compound primarily exerts its effects by upregulating the expression of the eNOS gene (NOS3) at the transcriptional level.[1] This leads to increased eNOS mRNA and protein levels, subsequently boosting the capacity of endothelial cells to produce nitric oxide.[1][5] Beyond simply increasing eNOS expression, this compound also enhances its enzymatic activity through post-translational modifications. Specifically, it promotes the phosphorylation of eNOS at the activating serine 1177 (Ser1177) residue and reduces phosphorylation at the inhibitory threonine 495 (Thr495) residue.[6] This dual effect on both eNOS quantity and activity results in a significant enhancement of NO production, leading to improved endothelium-dependent vasodilation, reduction of oxidative stress, and restoration of endothelial function in various pathological models.[1][3]

Furthermore, studies have indicated that the beneficial effects of this compound extend to the attenuation of cardiac remodeling. This is potentially mediated through the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a key driver of cardiac fibrosis.[7][8] The enhanced NO production by this compound may interfere with this pro-fibrotic signaling cascade, highlighting a broader cardioprotective role for this eNOS enhancer.

Quantitative Effects of this compound on the Nitric Oxide Signaling Pathway

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on eNOS expression and phosphorylation.

Table 1: Effect of this compound on eNOS and phosphorylated-eNOS (p-eNOS) Protein Expression in Aortae of Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Relative eNOS Protein Level (normalized to β-actin) | Relative p-eNOS (Ser1177) Level (normalized to total eNOS) |

| WKY (Control) | ~1.0 | ~1.0 |

| SHR (Untreated) | Significantly reduced vs. WKY | Significantly reduced vs. WKY |

| SHR + this compound (10 mg/kg/day, 4 weeks) | Significantly increased vs. SHR | Significantly increased vs. SHR |

Data are semi-quantitatively derived from densitometric analysis of Western blots and presented as approximate changes.[1]

Table 2: Effect of this compound on eNOS mRNA Expression in Aortae of Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Relative eNOS mRNA Level (normalized to GAPDH) |

| WKY (Control) | ~1.0 |

| SHR (Untreated) | Significantly reduced vs. WKY |

| SHR + this compound (10 mg/kg/day, 4 weeks) | Significantly increased vs. SHR, restored to WKY levels |

| WKY + this compound (10 mg/kg/day, 4 weeks) | Upregulated vs. WKY |

Data are qualitatively described from RT-PCR results.[1]

Signaling and Experimental Workflow Diagrams

References

- 1. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endothelial nitric oxide synthase enhancer reduces oxidative stress and restores endothelial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Endothelial nitric oxide synthase enhancer this compound reverses endothelial dysfunction induced by homocysteine in human internal mammary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AVE 3085, a novel endothelial nitric oxide synthase enhancer, attenuates cardiac remodeling in mice through the Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players [frontiersin.org]

The eNOS Enhancer AVE3085: A Technical Guide to its Effects on Endothelial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key initiating event in the pathogenesis of numerous cardiovascular diseases, including hypertension and atherosclerosis. The endothelial nitric oxide synthase (eNOS) enzyme is the primary source of vascular NO, and its activity and expression are tightly regulated. AVE3085 is a novel small-molecule eNOS transcription enhancer that has demonstrated significant potential in restoring endothelial function in preclinical models of cardiovascular disease. This technical guide provides an in-depth overview of the effects of this compound on endothelial function, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its beneficial effects on the endothelium by upregulating the transcription and activity of eNOS. This leads to increased NO production, which in turn promotes vasodilation, reduces oxidative stress, and confers vasoprotective effects.

The precise upstream signaling cascade initiated by this compound to enhance eNOS transcription is an area of ongoing investigation. However, current evidence suggests a multi-faceted mechanism that includes:

-

Enhanced eNOS Transcription: this compound has been shown to increase the mRNA levels of eNOS in endothelial cells. While the exact transcription factors involved are not fully elucidated, studies have indicated that this effect is independent of the Sp1 transcription factor.

-

Increased eNOS Protein Expression and Phosphorylation: Consequently, the increased mRNA levels translate to higher eNOS protein expression. Furthermore, this compound promotes the phosphorylation of eNOS at its activating serine residue, further boosting its enzymatic activity.

-

Inhibition of Smad Signaling: In the context of cardiac remodeling, this compound has been shown to inhibit the Smad signaling pathway, which is implicated in fibrosis and hypertrophy.[1] This suggests a broader mechanism of action that extends beyond direct eNOS modulation.

-

Reduction of Oxidative Stress: By increasing NO bioavailability, this compound helps to quench reactive oxygen species (ROS) such as superoxide. This is evidenced by the reduction in nitrotyrosine formation, a marker of peroxynitrite-mediated oxidative damage.[2]

The following diagram illustrates the proposed signaling pathway for this compound's action on endothelial cells.

Caption: Proposed signaling pathway of this compound in endothelial cells.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound observed in preclinical studies.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Duration | Dose | Systolic Blood Pressure (mmHg) | Reference |

| SHR (Control) | 4 weeks | - | 170.0 ± 4.0 | [2] |

| SHR + this compound | 4 weeks | 10 mg/kg/day (oral) | 151.8 ± 1.8 | [2] |

Table 2: Effect of this compound on Endothelium-Dependent Relaxation in SHR Aorta

| Treatment Group | Duration | Agonist | Maximal Relaxation (%) | Reference |

| SHR (Control) | 4 weeks | Acetylcholine | 33.2 ± 3.0 | [2] |

| SHR + this compound | 4 weeks | Acetylcholine | 58.0 ± 3.1 | [2] |

| SHR (Control) | 2 hours (in vitro) | Acetylcholine | 26.9 ± 4.4 | [2] |

| SHR + this compound | 2 hours (in vitro) | Acetylcholine | 50.2 ± 4.5 | [2] |

Table 3: Effect of this compound on eNOS Expression and Phosphorylation in SHR Aorta (4-week treatment)

| Parameter | WKY (Control) | SHR (Control) | SHR + this compound | Reference |

| eNOS Protein Level (relative to WKY) | 1.0 | ~0.6 | ~0.9 | [2] |

| Phospho-eNOS Level (relative to WKY) | 1.0 | ~0.5 | ~0.8 | [2] |

| eNOS mRNA Expression (relative to WKY) | 1.0 | ~0.7 | ~1.1 | [2] |

Table 4: Effect of this compound on Nitrotyrosine Formation in SHR Aorta (4-week treatment)

| Treatment Group | Nitrotyrosine Level (relative to WKY) | Reference |

| WKY (Control) | 1.0 | [2] |

| SHR (Control) | ~2.5 | [2] |

| SHR + this compound | ~1.5 | [2] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the effects of this compound.

Assessment of Endothelial Function using Organ Bath Myography

This ex vivo technique is used to measure the vasorelaxant properties of isolated arterial rings in response to endothelium-dependent and -independent stimuli.

Caption: Workflow for organ bath myography experiments.

Detailed Methodology:

-

Tissue Preparation: Thoracic aortas are carefully excised from experimental animals (e.g., Wistar-Kyoto rats or SHR) and placed in cold Krebs solution. The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of approximately 2-3 mm in length.

-

Mounting: Each aortic ring is suspended between two stainless steel hooks in a 10 mL organ bath chamber filled with Krebs solution (composition in mmol/L: NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 11.1). The solution is continuously gassed with a mixture of 95% O2 and 5% CO2 and maintained at a constant temperature of 37°C.[2]

-

Equilibration and Tensioning: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g, with the Krebs solution being replaced every 15-20 minutes.

-

Pre-constriction: After equilibration, the aortic rings are pre-constricted with an alpha-adrenergic agonist, typically phenylephrine, to a submaximal level (approximately 60-80% of the maximal response to KCl).

-

Endothelium-Dependent Relaxation: Once a stable contraction is achieved, cumulative concentration-response curves to an endothelium-dependent vasodilator, such as acetylcholine, are generated.

-

Endothelium-Independent Relaxation: To assess the health of the vascular smooth muscle, relaxation responses to an endothelium-independent vasodilator, such as sodium nitroprusside (a NO donor), are also determined.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction induced by phenylephrine.

Western Blot Analysis for Protein Expression

This technique is employed to quantify the levels of specific proteins, such as eNOS, phosphorylated eNOS (p-eNOS), and nitrotyrosine, in tissue homogenates.

Caption: Workflow for Western blot analysis.

Detailed Methodology:

-

Protein Extraction: Aortic tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. The homogenates are then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., rabbit anti-eNOS, mouse anti-p-eNOS, or rabbit anti-nitrotyrosine). Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands is quantified using densitometry software, and the expression of the target protein is typically normalized to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Quantification

RT-PCR is used to measure the levels of eNOS messenger RNA (mRNA), providing a direct measure of gene expression.

Detailed Methodology:

-

RNA Extraction: Total RNA is isolated from aortic tissues using a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mixture of primers.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR. This reaction uses specific primers that flank a region of the eNOS gene. A fluorescent dye that binds to double-stranded DNA is included in the reaction. As the PCR reaction proceeds, the amount of amplified DNA increases, leading to a proportional increase in fluorescence.

-

Data Analysis: The real-time PCR instrument monitors the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold (the cycle threshold or Ct value) is inversely proportional to the initial amount of target mRNA. The relative expression of eNOS mRNA is typically calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or 18S rRNA) used for normalization.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cardiovascular diseases associated with endothelial dysfunction. Its ability to enhance eNOS transcription and activity, leading to increased NO bioavailability and reduced oxidative stress, has been robustly demonstrated in preclinical models. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel eNOS-targeting compounds. Further research is warranted to fully elucidate the upstream signaling pathways modulated by this compound and to translate these promising preclinical findings into clinical applications.

References

- 1. AVE 3085, a novel endothelial nitric oxide synthase enhancer, attenuates cardiac remodeling in mice through the Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

The Cardiovascular Benefits of AVE3085: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE3085 is a novel small molecule compound identified as a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription. This technical guide provides an in-depth overview of the preclinical evidence demonstrating the cardiovascular benefits of this compound. The primary mechanism of action for this compound is the upregulation of eNOS expression and activity, leading to increased nitric oxide (NO) bioavailability, which in turn promotes vasodilation, reduces oxidative stress, and improves endothelial function. This document summarizes the key quantitative findings from preclinical studies, details the experimental methodologies employed, and visualizes the core signaling pathways and experimental workflows. Notably, this guide focuses exclusively on preclinical data, as information regarding clinical trials in humans is not publicly available at the time of this writing.

Introduction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key pathological feature in a range of cardiovascular diseases, including hypertension, atherosclerosis, and diabetic vasculopathy.[1] The enzyme endothelial nitric oxide synthase (eNOS) is the primary source of NO in the vasculature, and its dysregulation contributes significantly to the progression of these conditions.[2] this compound has emerged as a promising therapeutic agent that directly targets the expression of eNOS.[3] By enhancing eNOS transcription, this compound addresses the root cause of NO deficiency in various pathological states.[2] This document serves as a comprehensive resource for researchers and drug development professionals interested in the cardiovascular pharmacology of this compound.

Mechanism of Action: Enhancing eNOS Transcription and Function

The central mechanism through which this compound exerts its cardiovascular benefits is the enhancement of eNOS transcription, leading to a cascade of positive downstream effects.[2]

Upregulation of eNOS Expression

This compound directly stimulates the transcription of the gene encoding for eNOS.[2] This leads to an increase in eNOS mRNA and subsequently, elevated levels of eNOS protein within endothelial cells.[2][4] This transcriptional enhancement is a key differentiator of this compound's mechanism compared to other agents that may modulate eNOS activity through post-translational modifications.

Increased Nitric Oxide Bioavailability and Reduced Oxidative Stress

The upregulation of eNOS protein by this compound results in a greater capacity for NO production.[1][5] This increased NO bioavailability contributes to improved endothelium-dependent vasodilation.[2] Furthermore, by promoting a coupled state of eNOS, this compound helps to reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative stress in the vascular wall.[1] Evidence also suggests that this compound can decrease the formation of nitrotyrosine, a marker of NO-dependent oxidative stress.[2][4]

Signaling Pathway

The proposed signaling pathway for this compound's action is centered on its ability to increase the transcription and activation of eNOS, leading to improved vascular function.

Preclinical Efficacy: Quantitative Data

The cardiovascular benefits of this compound have been demonstrated in several preclinical models of cardiovascular disease. The following tables summarize the key quantitative findings from these studies.

Effects on Blood Pressure and Endothelial Function

This compound has been shown to significantly reduce blood pressure and improve endothelium-dependent relaxation in hypertensive and diabetic animal models.[1][2]

Table 1: Effect of this compound on Blood Pressure and Endothelial Function in Spontaneously Hypertensive Rats (SHRs)

| Parameter | Control (SHR) | This compound-Treated (SHR) | Fold Change / % Improvement | Reference |

| Systolic Blood Pressure | ~180 mmHg | ~160 mmHg | ~11% reduction | [6] |

| Maximal Acetylcholine-induced Relaxation | 33.2 ± 3.0% | 58.0 ± 3.1% | ~75% improvement | [4] |

Table 2: Effect of this compound on Blood Pressure and Endothelial Function in db/db Mice

| Parameter | Control (db/db) | This compound-Treated (db/db) | Fold Change / % Improvement | Reference |

| Blood Pressure | 105.3 ± 0.8 mmHg | 88.84 ± 0.8 mmHg | ~15.6% reduction | [7] |

| Acetylcholine-induced Relaxation (Aorta) | Impaired | Enhanced | Significant Improvement | [1] |

Effects on eNOS Expression and Phosphorylation

Consistent with its mechanism of action, this compound treatment leads to a significant upregulation of eNOS protein and its active phosphorylated form.

Table 3: Effect of this compound on eNOS and Phosphorylated-eNOS (p-eNOS) Levels in Aortas of Spontaneously Hypertensive Rats (SHRs)

| Protein | Control (SHR) | This compound-Treated (SHR) | Fold Change | Reference |

| eNOS | Reduced vs. WKY | Increased | Upregulated | [4] |

| p-eNOS | Reduced vs. WKY | Increased | Enhanced | [4] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the cardiovascular benefits of this compound.

Animal Models

-

Spontaneously Hypertensive Rats (SHRs): A widely used genetic model of hypertension that exhibits endothelial dysfunction.[2]

-

db/db Mice: A genetic model of type 2 diabetes and obesity that develops severe endothelial dysfunction.[1]

-

eNOS Knockout (eNOS-/-) Mice: Used as a negative control to demonstrate that the effects of this compound are dependent on the presence of eNOS.[2]

Measurement of Vascular Function (Myography)

The assessment of endothelium-dependent and -independent vasodilation is a cornerstone of evaluating endothelial function. This is typically performed using an isometric myograph or organ bath system.

Western Blotting for Protein Analysis

Western blotting is employed to quantify the expression levels of key proteins such as eNOS, phosphorylated-eNOS (p-eNOS), and markers of oxidative stress like nitrotyrosine.

Methodology Overview:

-

Protein Extraction: Aortic tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-eNOS, anti-p-eNOS).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using densitometry software, and the results are normalized to a loading control (e.g., β-actin or GAPDH).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for mRNA Analysis

RT-PCR is used to measure the relative expression levels of eNOS mRNA to confirm that this compound's effects originate at the transcriptional level.

Methodology Overview:

-

RNA Extraction: Total RNA is isolated from aortic tissues using a suitable RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the eNOS gene. A housekeeping gene (e.g., GAPDH) is also amplified for normalization.

-

Data Analysis: The relative expression of eNOS mRNA is calculated using the comparative Ct (ΔΔCt) method.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in the treatment of cardiovascular diseases characterized by endothelial dysfunction. Its unique mechanism of enhancing eNOS transcription offers a novel approach to restore NO bioavailability and combat the pathological consequences of its deficiency.

While the preclinical findings are compelling, the lack of publicly available clinical trial data is a significant gap in the comprehensive evaluation of this compound as a therapeutic agent for human use. Future research should focus on translating these promising preclinical results into the clinical setting to determine the safety and efficacy of this compound in patients with cardiovascular diseases. Further investigation into the long-term effects of this compound and its potential off-target effects will also be crucial for its development as a clinical candidate.

References

- 1. Endothelial nitric oxide synthase enhancer reduces oxidative stress and restores endothelial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AVE 3085, a novel endothelial nitric oxide synthase enhancer, attenuates cardiac remodeling in mice through the Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Resveratrol lowers blood pressure in spontaneously hypertensive rats via calcium-dependent endothelial NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Technical Guide: The Impact of AVE3085 on Vascular Smooth Muscle Cells

Executive Summary

AVE3085 is a small-molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription. Its primary impact on vascular smooth muscle cells (VSMCs) is indirect, mediated by its profound effects on the vascular endothelium. In pathological states such as hypertension and diabetes, where endothelial function is compromised, this compound restores the production of nitric oxide (NO), a key signaling molecule that governs VSMC tone. By upregulating eNOS expression and activity in endothelial cells, this compound leads to increased NO bioavailability, which then diffuses to adjacent VSMCs to promote vasorelaxation. This guide details the signaling pathways, quantitative effects, and experimental methodologies associated with this compound's action, providing a comprehensive resource for researchers in cardiovascular drug development.

Core Mechanism of Action: An Indirect Effect on VSMCs

The principal mechanism by which this compound influences VSMC function is through the enhancement of endothelial NO production. This compound does not act directly on VSMCs but rather restores the endothelium's capacity to regulate smooth muscle tone.[1] In conditions like hypertension, eNOS expression and activity are often downregulated, leading to endothelial dysfunction and reduced NO-mediated vasodilation.[1][2] this compound counteracts this by promoting eNOS transcription.[1][2][3] The resulting increase in NO from the endothelium activates soluble guanylate cyclase (sGC) in VSMCs, leading to a cascade that ultimately reduces intracellular calcium and causes vasorelaxation.

Furthermore, this compound has been shown to reverse eNOS uncoupling.[3] In diseased states, eNOS can become "uncoupled" and produce superoxide (B77818) radicals instead of NO, contributing to oxidative stress.[4] By restoring the availability of the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH4), this compound recouples the enzyme, reducing oxidative stress and further increasing NO bioavailability.[3] This reduction in vascular oxidative stress is evidenced by decreased nitrotyrosine formation following this compound treatment.[1][2]

Quantitative Data on Vascular Function

The effects of this compound have been quantified primarily through ex vivo studies on aortic rings from spontaneously hypertensive rats (SHRs), a common model for hypertension research.

Table 1: Effect of this compound on Endothelium-Dependent Relaxation

| Parameter | Animal Model | Treatment Group | Emax (% Relaxation) | P-value | Source |

| ACh-induced Relaxation | SHR Aorta | Vehicle Control | 33.2 ± 3.0% | < 0.01 | [1] |

| ACh-induced Relaxation | SHR Aorta | This compound (4 weeks) | 58.0 ± 3.1% | < 0.01 | [1] |

| ACh-induced Relaxation | WKY Aorta | Vehicle Control | Not significantly different | N/A | [1] |

| ACh-induced Relaxation | WKY Aorta | This compound (4 weeks) | Not significantly different | N/A | [1] |

Data represents maximal relaxation (Emax) to acetylcholine (B1216132) (ACh) in aortic rings pre-contracted with phenylephrine. WKY (Wistar Kyoto) rats are the normotensive control for SHRs.

Table 2: Effect of this compound on eNOS Expression

| Parameter | Animal Model | Treatment Group | Relative Expression | P-value | Source |

| eNOS Protein | SHR Aorta | This compound (4 weeks) | Increased vs. SHR Control | < 0.05 | [1] |

| p-eNOS (Ser1177) Protein | SHR Aorta | This compound (4 weeks) | Increased vs. SHR Control | < 0.05 | [1] |

| eNOS mRNA | SHR Aorta | This compound (4 weeks) | Increased vs. SHR Control | < 0.05 | [1] |

| eNOS mRNA | WKY Aorta | This compound (4 weeks) | Increased vs. WKY Control | < 0.05 | [1] |

Expression levels are relative to untreated controls within the same strain.

Experimental Protocols & Methodologies

The following protocols are synthesized from methodologies reported in studies investigating this compound.[1][2]

Isometric Force Measurement in Aortic Rings

This ex vivo technique assesses the contractile and relaxation properties of VSMCs within an intact blood vessel segment.

-

Animal Treatment: Spontaneously hypertensive rats (SHRs) and normotensive Wistar Kyoto (WKY) controls are treated with this compound (e.g., 10 mg·kg⁻¹·day⁻¹, orally) or vehicle for a specified period (e.g., 4 weeks).[2]

-

Tissue Preparation: Animals are euthanized, and the thoracic aorta is carefully excised and placed in Krebs-Henseleit solution. Adherent tissue is removed, and the aorta is cut into 2-3 mm rings.

-

Mounting: Aortic rings are suspended between two stainless steel hooks in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Tensioning: Rings are gradually stretched to an optimal resting tension and allowed to equilibrate.

-

Viability Check: Endothelial integrity is confirmed by observing relaxation to acetylcholine after pre-contraction with phenylephrine.

-

Concentration-Response Curves: After washout and re-equilibration, rings are pre-contracted to a stable plateau. Cumulative concentration-response curves are generated for endothelium-dependent vasodilators (e.g., acetylcholine) or endothelium-independent vasodilators (e.g., sodium nitroprusside) to assess VSMC sensitivity to NO.

Western Blotting for Protein Expression

This method is used to quantify the levels of specific proteins, such as total eNOS and its phosphorylated (active) form.

-

Protein Extraction: Aortic tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a standard assay (e.g., Lowry method).

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking & Incubation: The membrane is blocked with non-fat milk or BSA and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-eNOS, anti-p-eNOS Ser1177, anti-nitrotyrosine).

-

Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) system and quantified by densitometry.

RT-PCR for mRNA Expression

Reverse transcription-polymerase chain reaction is used to measure the gene expression of eNOS.

-

RNA Extraction: Total RNA is isolated from aortic tissue using a suitable kit (e.g., TRIzol).

-

Reverse Transcription (RT): RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Polymerase Chain Reaction (PCR): The cDNA is amplified using specific primers for the eNOS gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The PCR products are separated by gel electrophoresis, and band intensity is quantified to determine the relative mRNA expression levels.

Conclusion and Future Directions

The available evidence strongly indicates that this compound exerts its beneficial effects on the vasculature, including the regulation of vascular smooth muscle cell tone, through an endothelium-centered mechanism. By enhancing the expression and function of eNOS, this compound restores NO-mediated signaling, leading to vasorelaxation and a reduction in blood pressure in hypertensive models.[1][2] Its ability to also mitigate oxidative stress by preventing eNOS uncoupling further underscores its potential as a therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction.[3][5]

Future research should aim to confirm these effects in human vascular tissues and explore the long-term impacts on vascular remodeling, a process where VSMC proliferation and migration play a key role. While NO is known to be anti-proliferative for VSMCs,[6] direct quantitative studies on the effect of this compound-induced NO on VSMC proliferation and migration would provide a more complete picture of its therapeutic profile. The development of eNOS-targeting drugs like this compound represents a promising strategy for treating hypertension and other cardiovascular pathologies by restoring intrinsic vascular homeostasis.[2]

References

- 1. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiatherosclerotic effects of small-molecular-weight compounds enhancing endothelial nitric-oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Nitric oxide inhibits vascular smooth muscle cell proliferation and neointimal hyperplasia by increasing the ubiquitination and degradation of UbcH10 - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on AVE3085 and Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. Endothelial dysfunction, marked by a reduction in the bioavailability of nitric oxide (NO), is a critical initiating event in the development of atherosclerosis. Endothelial nitric oxide synthase (eNOS) is the key enzyme responsible for the production of NO in the vasculature. Consequently, therapeutic strategies aimed at enhancing eNOS expression and function hold significant promise for the treatment and prevention of atherosclerosis. This technical guide provides an in-depth overview of the early-stage research on AVE3085, a small-molecule eNOS transcription enhancer, and its potential anti-atherosclerotic effects.

Mechanism of Action of this compound

This compound is a 2,2-difluoro-benzo[1][2]dioxole-5-carboxylic acid indan-2-ylamide that has been identified as a potent enhancer of eNOS expression.[1] Early research indicates that its primary mechanism of action is the stimulation of eNOS promoter activity, leading to an increase in eNOS mRNA and protein levels.[1] This effect has been observed in various endothelial cell types, including human endothelial EA.hy 926 cells.[1]

Interestingly, the transcriptional activation by this compound appears to be independent of the transcription factor Sp1, a known regulator of basal eNOS expression.[1] The specific cis-element within the eNOS promoter that this compound-mediated signaling targets has been localized to the proximal 263 base pairs.[1] The precise transcription factor that this compound modulates to achieve this effect remains to be fully elucidated.

Beyond simply increasing eNOS expression, related research on the structurally similar compound AVE9488 suggests a coordinated action that also prevents eNOS uncoupling.[1] eNOS uncoupling is a dysfunctional state where the enzyme produces superoxide (B77818) radicals instead of NO, contributing to oxidative stress. By both up-regulating eNOS expression and ensuring its proper function, compounds like this compound may offer a dual benefit in restoring endothelial health.[1]

Signaling Pathway

The proposed signaling pathway for this compound in the context of its anti-atherosclerotic effects is centered on the upregulation of eNOS.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from early-stage research on this compound and its effects on markers relevant to atherosclerosis.

Table 1: In Vivo Efficacy of this compound in Animal Models

| Parameter | Animal Model | Treatment | Result | Control | Reference |

| Atherosclerotic Plaque Formation | ApoE-KO Mice | 12-week treatment with this compound | Reduced | Untreated | [1] |

| Systolic Blood Pressure | Spontaneously Hypertensive Rats (SHRs) | 10 mg·kg·day⁻¹, p.o. for 4 weeks | 151.8 ± 1.8 mmHg | 170.0 ± 4.0 mmHg | [3][4] |

| Endothelium-Dependent Relaxation (Aorta) | Spontaneously Hypertensive Rats (SHRs) | 10 mg·kg·day⁻¹, p.o. for 4 weeks | Emax = 58.0 ± 3.1% | Emax = 33.2 ± 3.0% | [3] |

Note: Specific quantitative data on the percentage of atherosclerotic plaque reduction from the primary study by Wohlfart et al. (2008) is not available in the publicly accessible literature.

Table 2: In Vitro/Ex Vivo Effects of this compound

| Parameter | Model | Treatment | Result | Control | Reference |

| Endothelium-Dependent Relaxation (Aorta) | Spontaneously Hypertensive Rat (SHR) Aorta | 10 µmol·L⁻¹ this compound for 2 hours | Emax = 50.2 ± 4.5% | Emax = 26.9 ± 4.4% | [3] |

| eNOS Protein Expression | SHR Aortae with intact endothelium | 10 µmol·L⁻¹ this compound for 12 hours | Increased | Untreated | [3] |

| Phosphorylated eNOS (p-eNOS) Levels | SHR Aortae | 10 µmol·L⁻¹ this compound for 2 hours | Increased | Untreated | [3] |

| Nitrotyrosine Formation (marker of oxidative stress) | SHR Aortae | 10 mg·kg·day⁻¹, p.o. for 4 weeks | Decreased | Untreated | [3][4] |

Key Experimental Protocols

In Vivo Atherosclerosis Study in ApoE-KO Mice

This protocol is a representative methodology based on the study by Wohlfart et al. (2008) and common practices for such studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Real-Time Polymerase Chain Reaction to Quantify mRNA for Endothelial Nitric Oxide Synthase | Springer Nature Experiments [experiments.springernature.com]

- 3. Quantification of mRNA for endothelial NO synthase in mouse blood vessels by real-time polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Development of AVE3085: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE3085 is a novel, small-molecule enhancer of endothelial nitric oxide synthase (eNOS), the key enzyme responsible for the production of nitric oxide (NO) in the vascular endothelium. NO is a critical signaling molecule involved in maintaining cardiovascular homeostasis, and its reduced bioavailability is a hallmark of endothelial dysfunction, a condition implicated in the pathogenesis of numerous cardiovascular diseases. This compound was developed to address this deficiency by upregulating the expression and activity of eNOS, thereby restoring NO production and improving endothelial function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Core Mechanism of Action: Enhancement of eNOS Transcription

The primary mechanism of action of this compound is the enhancement of eNOS gene transcription, leading to increased eNOS mRNA and protein levels. This ultimately results in greater NO production and improved endothelial function[1][2][3]. Studies have shown that the responsible cis-element for this activity is located within the proximal 263 base pairs of the eNOS promoter region[4]. Interestingly, the transcriptional activation by this compound appears to be independent of the transcription factor Sp1, a known regulator of basal eNOS expression[4].

In addition to upregulating eNOS expression, this compound has been suggested to prevent eNOS "uncoupling"[5][6]. Under conditions of oxidative stress, eNOS can become uncoupled, producing superoxide (B77818) radicals instead of NO. A structurally related compound, AVE9488, has been shown to reverse eNOS uncoupling by increasing the bioavailability of the essential cofactor tetrahydrobiopterin (B1682763) (BH4)[4]. It is proposed that this compound may share this crucial vasoprotective property[3].

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in several preclinical models of cardiovascular disease, demonstrating beneficial effects on endothelial dysfunction, hypertension, and cardiac remodeling.

Restoration of Endothelial Function and Reduction of Blood Pressure

In spontaneously hypertensive rats (SHRs), a well-established model of essential hypertension, oral administration of this compound (10 mg/kg/day for 4 weeks) significantly improved endothelium-dependent relaxation of the aorta in response to acetylcholine[1][2]. This functional improvement was accompanied by a significant reduction in systolic blood pressure[7]. The antihypertensive effect of this compound is directly linked to its action on eNOS, as the compound had no effect on blood pressure in hypertensive eNOS-deficient mice[1][2].

Attenuation of Cardiac Remodeling

The cardioprotective effects of this compound were investigated in a mouse model of cardiac remodeling induced by aortic banding[8]. Oral administration of this compound (10 mg/kg/day for 4 weeks) attenuated the development of cardiac hypertrophy, as evidenced by a decrease in the left ventricular weight to body weight ratio and mean myocyte diameter[8]. Furthermore, this compound treatment reduced collagen deposition in the heart, indicating a reduction in cardiac fibrosis[8]. These structural improvements were associated with enhanced cardiac function[7].

Signaling Pathways

eNOS Signaling Pathway

The primary signaling pathway influenced by this compound is the upregulation of eNOS transcription and subsequent NO production.

Inhibition of the Smad Signaling Pathway

In the context of cardiac remodeling, this compound has been shown to inhibit the Smad signaling pathway[8]. The Smad family of proteins are key downstream mediators of the transforming growth factor-beta (TGF-β) signaling pathway, which is known to play a significant role in cardiac fibrosis and hypertrophy. Treatment with this compound reduced the expression and activation of the Smad signaling pathway in the hearts of mice subjected to aortic banding[8].

Quantitative Data from Preclinical Studies

| Parameter | Animal Model | Treatment Group | Control Group | % Change | Reference |

| Systolic Blood Pressure | Spontaneously Hypertensive Rats | 185 ± 5 mmHg | 208 ± 6 mmHg | ↓ 11% | [1] |

| Maximal Endothelium-Dependent Relaxation (Acetylcholine) | Spontaneously Hypertensive Rats | 58.0 ± 3.1% | 33.2 ± 3.0% | ↑ 75% | [1] |

| Left Ventricular Weight / Body Weight (mg/g) | Mice with Aortic Banding | 4.1 ± 0.2 | 5.2 ± 0.3 | ↓ 21% | [8] |

| Collagen Deposition (%) | Mice with Aortic Banding | 4.8 ± 0.6% | 9.2 ± 1.1% | ↓ 48% | [8] |

Key Experimental Protocols

Isometric Force Measurement of Aortic Rings

-

Objective: To assess endothelium-dependent and -independent vasodilation.

-

Methodology: Thoracic aortic rings from experimental animals are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are pre-contracted with phenylephrine. Cumulative concentration-response curves are then generated for acetylcholine (B1216132) (endothelium-dependent relaxation) and sodium nitroprusside (endothelium-independent relaxation)[1][2].

Western Blotting for eNOS and Phosphorylated eNOS

-

Objective: To quantify the protein expression of total eNOS and its activated form (phosphorylated eNOS).

-

Methodology: Protein lysates from tissues (e.g., aorta, heart) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies specific for total eNOS and phosphorylated eNOS (e.g., at Ser1177), followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system[1][8].

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for eNOS mRNA

-

Objective: To quantify the gene expression of eNOS.

-

Methodology: Total RNA is extracted from tissues and reverse-transcribed into cDNA. The cDNA is then used as a template for PCR amplification using primers specific for the eNOS gene. The PCR products are separated by agarose (B213101) gel electrophoresis and visualized to determine the relative abundance of eNOS mRNA[1][2].

Discovery and Development

This compound was identified through high-throughput screening by Sanofi-Aventis as a small molecule that enhances eNOS transcription[5]. While detailed information on the lead optimization and structure-activity relationship studies is not publicly available, the identification of this compound and the related compound AVE9488 marked a significant step in the development of a novel therapeutic strategy for cardiovascular diseases centered on the enhancement of endogenous NO production[5].

Clinical Development

Despite promising preclinical results, the clinical development of this compound appears to have been discontinued. Publicly available information from clinical trial registries or peer-reviewed publications on human studies of this compound is not available. Some reviews have mentioned that clinical trials of eNOS enhancers, in general, have been inconclusive, which may have contributed to the halt in the development of this compound[9].

Conclusion

This compound represents a pioneering effort in the pharmacological enhancement of eNOS for the treatment of cardiovascular diseases. Its clear mechanism of action, involving the transcriptional upregulation of eNOS, and its demonstrated efficacy in preclinical models of hypertension and cardiac remodeling highlight the therapeutic potential of this approach. While the clinical development of this compound did not proceed as anticipated, the extensive preclinical research provides a solid foundation and valuable insights for the future development of eNOS-targeting therapies. The understanding of its dual action on eNOS expression and potentially on eNOS coupling, as well as its inhibitory effect on the pro-fibrotic Smad signaling pathway, opens avenues for the design of next-generation cardiovascular drugs.

References

- 1. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Antiatherosclerotic effects of small-molecular-weight compounds enhancing endothelial nitric-oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. AVE 3085, a novel endothelial nitric oxide synthase enhancer, attenuates cardiac remodeling in mice through the Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

AVE3085: A Novel eNOS Enhancer for Ischemic Heart Disease

A Technical Guide for Drug Development Professionals

Ischemic heart disease (IHD) remains a leading cause of morbidity and mortality worldwide, primarily driven by endothelial dysfunction and impaired nitric oxide (NO) bioavailability. The compound AVE3085, a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS), has emerged as a promising therapeutic agent. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and experimental protocols to support further research and development.

Core Mechanism of Action

This compound's primary therapeutic action is the enhancement of eNOS transcription and activity.[1] This leads to increased production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. The subsequent rise in NO bioavailability results in improved endothelial function, vasodilation, and a reduction in oxidative stress, which are key factors in combating the pathophysiology of ischemic heart disease.[2][3]

The signaling cascade initiated by this compound involves several key steps. It upregulates both eNOS mRNA and protein expression and enhances the phosphorylation of eNOS at its activating site (Ser1177), while decreasing phosphorylation at an inhibitory site (Thr495).[1][4] This dual action significantly boosts NO production. The beneficial effects of this compound are critically dependent on the presence of functional eNOS, as its effects are abolished in eNOS knockout mice.[1][2]

Furthermore, studies in pressure-overload models of cardiac remodeling have shown that this compound can attenuate this process by inhibiting the Smad signaling pathway, suggesting a broader cardioprotective role beyond simple vasodilation.[5]

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in various preclinical models of cardiovascular disease, including hypertension, diabetes-induced vascular dysfunction, and ischemia-reperfusion injury.[1][2][6]

| Parameter | Model | Treatment | Result | Reference |

| Endothelium-Dependent Relaxation (ACh) | Spontaneously Hypertensive Rats (SHR) | This compound (10 mg/kg/day, 4 wks) | Significantly improved relaxation in aortic rings | [1] |

| Systolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) | This compound (10 mg/kg/day, 4 wks) | Significant reduction | [1] |

| eNOS Protein Expression | Spontaneously Hypertensive Rats (SHR) | This compound (10 mg/kg/day, 4 wks) | Upregulated in aorta | [1] |

| Phosphorylated eNOS (p-eNOS) | Spontaneously Hypertensive Rats (SHR) | This compound (10 mg/kg/day, 4 wks) | Increased levels in aorta | [7] |

| Nitrotyrosine Formation (Oxidative Stress Marker) | Spontaneously Hypertensive Rats (SHR) | This compound (10 mg/kg/day, 4 wks) | Decreased formation in aorta | [1] |

| Parameter | Model | Treatment | Result | Reference |

| Endothelium-Dependent Relaxation (ACh) | Diabetic db/db Mice | This compound (10 mg/kg/day, 7 days) | Enhanced relaxation in aorta, mesenteric, and renal arteries | [2] |

| Flow-Dependent Dilation | Diabetic db/db Mice | This compound (10 mg/kg/day, 7 days) | Augmented attenuated dilation in mesenteric arteries | [2] |

| Reactive Oxygen Species (ROS) | Diabetic db/db Mice | This compound (10 mg/kg/day, 7 days) | Lowered oxidative stress in aorta | [2] |

| NO Production | High Glucose-Treated Endothelial Cells | This compound (1 µmol/L) | Reversed the reduction in NO generation | [3] |

| Endothelial Dysfunction | Homocysteine-treated Human Mammary Arteries | This compound (30 µmol/L) | Protected endothelium and increased NO production | [8] |

| Cardiac Remodeling (LV weight, collagen) | Mice with Aortic Banding | This compound (10 mg/kg/day, 4 wks) | Significantly decreased remodeling indexes | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the cited preclinical studies.

-

Hypertension Model: Male Spontaneously Hypertensive Rats (SHRs) and their normotensive Wistar-Kyoto (WKY) counterparts were used. This compound was administered orally at a dose of 10 mg/kg/day for 4 weeks.[1]

-

Diabetic Model: Male db/db mice and their non-diabetic db/m+ littermates were used. This compound was administered orally at 10 mg/kg/day for 7 days.[2]

-

Cardiac Remodeling Model: Aortic banding was performed on mice to induce pressure-overload cardiac remodeling. This compound was then administered orally at 10 mg/kg/day for 4 weeks.[5]

-

Preparation: Thoracic aortas or other arteries were isolated from euthanized animals, cleaned of connective tissue, and cut into 2-3 mm rings.[1][2]

-

Apparatus: Rings were mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.[1]

-

Protocol: Rings were pre-contracted with phenylephrine (B352888) or U46619. Cumulative concentration-response curves were then generated for the endothelium-dependent vasodilator acetylcholine (B1216132) (ACh) and the endothelium-independent vasodilator sodium nitroprusside (SNP) to assess vascular relaxation.[1][8]

-

Western Blotting: Aortic tissues were homogenized and lysed. Protein concentrations were determined, and samples were separated by SDS-PAGE. Proteins were transferred to a PVDF membrane and probed with primary antibodies against eNOS, phospho-eNOS (Ser1177), and nitrotyrosine. Blots were then incubated with HRP-conjugated secondary antibodies for chemiluminescent detection.[1][4]

-

RT-PCR: Total RNA was extracted from aortic tissues using TRIzol reagent. cDNA was synthesized via reverse transcription. Quantitative PCR was then performed using specific primers for eNOS and a housekeeping gene (e.g., GAPDH) to determine relative mRNA expression levels.[1]

-

Dihydroethidium (DHE) Staining: Unfixed frozen aortic sections were incubated with the fluorescent dye DHE, which reacts with superoxide (B77818) to form a red fluorescent product. Fluorescence intensity was quantified using microscopy as an indicator of ROS levels.[2]

-

Electron Paramagnetic Resonance (EPR) Spin Trapping: This technique was used for the specific detection and quantification of superoxide production in aortic tissues.[2]

Conclusion and Future Directions

The extensive preclinical data strongly support the therapeutic potential of this compound in ischemic heart disease and other cardiovascular conditions marked by endothelial dysfunction. By directly targeting the upregulation and activation of eNOS, this compound addresses a fundamental cause of vascular pathology. Future research should focus on long-term safety profiles, efficacy in large animal models of myocardial infarction, and eventual translation into human clinical trials. The compound's dual action of promoting vasodilation and reducing oxidative stress makes it a highly promising candidate for the next generation of cardiovascular therapeutics.

References

- 1. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelial nitric oxide synthase enhancer reduces oxidative stress and restores endothelial function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. AVE 3085, a novel endothelial nitric oxide synthase enhancer, attenuates cardiac remodeling in mice through the Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelial nitric oxide synthase enhancer this compound reverses endothelial dysfunction induced by homocysteine in human internal mammary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Evaluation of AVE3085

Introduction: AVE3085 is a novel, small-molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3] It has been investigated for its potential therapeutic benefits in cardiovascular conditions associated with endothelial dysfunction, such as hypertension and cardiac remodeling.[1][2][4][5] This document provides a technical overview of the available preclinical data on this compound, with a focus on its effects in animal models, the experimental protocols used for its evaluation, and its proposed mechanism of action. While comprehensive pharmacokinetic data such as Cmax, Tmax, and AUC are not extensively detailed in the public literature, this guide synthesizes the available information on its administration and pharmacodynamic effects.

Quantitative Data Summary

The following tables summarize the administration protocols and key findings from preclinical studies involving this compound in various animal models.

Table 1: this compound Administration in Animal Models

| Animal Model | Dose | Route of Administration | Duration | Key Pharmacodynamic Outcome | Reference |

| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg/day | Oral gavage | 4 weeks | Reduced systolic blood pressure, improved endothelium-dependent relaxations. | [1][2] |

| Wistar Kyoto (WKY) Rats | 10 mg/kg/day | Oral gavage | 4 weeks | No significant effect on blood pressure. | [1] |

| eNOS-/- Mice | Not specified | Not specified | Not specified | Did not reduce blood pressure, indicating eNOS-dependent action. | [1][2] |

| Mice (Aortic Banding Model) | 10 mg/kg/day | Oral | 4 weeks | Attenuated cardiac remodeling. | [4] |

Table 2: Summary of Key In Vivo and Ex Vivo Findings for this compound

| Finding | Animal Model/System | Method | Result | Reference |

| Reduced Systolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) | Non-invasive tail-cuff method | Significant reduction in blood pressure compared to vehicle. | [1] |

| Improved Endothelial Relaxation | Aortae from SHR | Isometric force measurement in organ baths | Markedly augmented endothelium-dependent relaxations. | [1] |

| Increased eNOS Expression | Aortae from SHR | Western Blotting, RT-PCR | Upregulated expression of eNOS protein and mRNA. | [1][2] |

| Enhanced eNOS Phosphorylation | Aortae from SHR | Western Blotting | Increased levels of phosphorylated eNOS (p-eNOS). | [1] |

| Decreased Oxidative Stress | Aortae from SHR | Western Blotting | Reduced formation of nitrotyrosine. | [1] |

| Attenuated Cardiac Remodeling | Mice with pressure overload | Histology, Gene Expression Analysis | Decreased left ventricular weight, collagen deposition, and hypertrophic markers. | [4] |

| Inhibition of Smad Signaling | Myocardial tissue from mice | Western Blotting | Reduced expression and activation of the Smad signaling pathway. | [4] |

| Reversal of Endothelial Dysfunction | Porcine coronary arteries (ex vivo) | Myograph, Western Blotting, NO measurement | Prevented ADMA-induced endothelial dysfunction and restored NO release. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

In Vivo Animal Studies

-

Animal Models:

-

Hypertension Studies: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) rats were utilized to assess the antihypertensive effects.[1] eNOS knockout (eNOS-/-) mice were used to confirm the eNOS-dependent mechanism.[1][2]

-

Cardiac Remodeling Studies: Mice subjected to aortic banding were used to induce cardiac remodeling due to pressure overload.[4]

-

-

Drug Administration:

-

This compound was administered to rats and mice via oral gavage.[1][4]

-

The vehicle used for administration was a 5% methylcellulose (B11928114) solution.[1]

-

A daily dose of 10 mg/kg was administered for a period of 4 weeks in both hypertension and cardiac remodeling studies.[1][4] Pilot studies indicated that doses of 10 mg/kg in rats and 30 mg/kg in mice resulted in similar plasma exposure profiles.[1]

-

-

Blood Pressure Measurement:

-

Systolic blood pressure was measured non-invasively using the tail-cuff method.[1]

-

Ex Vivo and In Vitro Methodologies

-

Isometric Force Measurement:

-

Western Blotting:

-

Reverse-Transcriptase Polymerase Chain Reaction (RT-PCR):

-

Nitric Oxide (NO) Measurement:

-

A NO microsensor was used to directly measure the release of nitric oxide from porcine coronary arteries in response to bradykinin.[6]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for evaluating this compound.

Signaling Pathway in Cardiac Remodeling

In the context of cardiac remodeling induced by pressure overload, this compound has been shown to inhibit the Smad signaling pathway.[4]

Caption: Inhibition of Smad signaling by this compound.

References

- 1. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. AVE 3085, a novel endothelial nitric oxide synthase enhancer, attenuates cardiac remodeling in mice through the Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound protects coronary endothelium from the impairment of asymmetric dimethylarginine by activation and recoupling of eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

The eNOS Enhancer AVE3085: A Comprehensive Review of its Role in Cardiovascular Research

A Technical Guide for Researchers and Drug Development Professionals

AVE3085, a 2,2-difluoro-benzo[1][2]dioxole-5-carboxylic acid indan-2-ylamide, is a small molecule compound identified as a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription.[2][3] In the landscape of cardiovascular research, endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO), is a pivotal hallmark of numerous pathologies, including hypertension, atherosclerosis, and diabetic vasculopathy.[2][4][5] this compound has emerged as a promising therapeutic agent by directly targeting the expression and activity of eNOS, the key enzyme responsible for producing NO in the vasculature. This technical guide provides an in-depth literature review of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action and experimental workflows.

Mechanism of Action

This compound primarily functions by upregulating the transcription of the eNOS gene, leading to increased eNOS mRNA and protein expression.[1][3] This enhanced expression contributes to greater NO production, which in turn promotes vasodilation, reduces oxidative stress, and confers vasoprotective effects.[4][6][7] Studies have shown that the beneficial effects of this compound are abolished in eNOS knockout mice, confirming its dependence on this enzyme.[1][4] Furthermore, this compound has been observed to enhance the phosphorylation of eNOS at its activating site (Ser1177) and decrease phosphorylation at an inhibitory site (Thr495), suggesting a multi-faceted enhancement of eNOS activity. Beyond transcriptional upregulation, this compound may also promote the recoupling of eNOS, a process that favors NO synthesis over the production of superoxide (B77818) radicals, thereby reducing oxidative stress.[3]

Cardiovascular Applications of this compound

Hypertension

In spontaneously hypertensive rats (SHRs), oral administration of this compound has been shown to significantly reduce blood pressure.[1][3][8] This antihypertensive effect is accompanied by a marked improvement in endothelium-dependent relaxation of isolated aortic rings.[1][3] The enhanced vasorelaxation is attributed to the upregulation of eNOS expression and subsequent increases in NO bioavailability.[1]

Diabetic Vasculopathy

This compound has demonstrated significant efficacy in mitigating endothelial dysfunction associated with diabetes. In db/db mice, a model of type 2 diabetes, treatment with this compound restored impaired endothelium-dependent relaxation in various arterial beds.[4][6][9] This functional improvement was linked to increased eNOS expression, enhanced NO production, and a reduction in vascular oxidative stress.[4][6]

Cardiac Remodeling